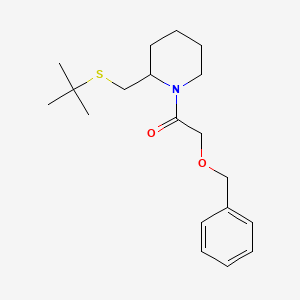

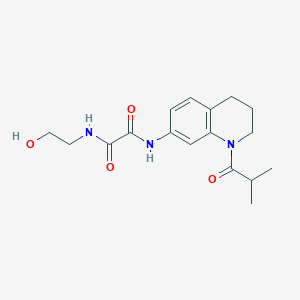

Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

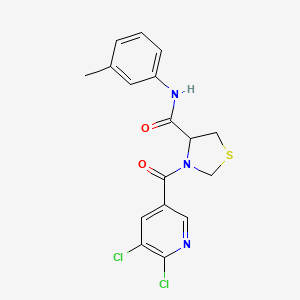

“Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride” is a chemical compound with a molecular weight of 219.71 . Its IUPAC name is “methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride” and its InChI code is "1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H" .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H" . This indicates that the compound contains a tetrahydropyridine ring system, which is a common structural motif in many bioactive molecules.Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.71 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Derivatization of Cathinones

A study identified and characterized novel hydrochloride salts of cathinones, including derivatives structurally related to Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride. The study utilized spectroscopic methods such as GC-MS, IR, NMR, and single crystal X-ray diffraction to examine the properties of these compounds. These techniques provided diagnostic signals from methyl, N-methyl, and carbonyl groups, enhancing the understanding of such compounds' structural and chemical properties (Nycz et al., 2016).

Synthesis of Heterocyclic Derivatives

Research on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes led to the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. These reactions, conducted under specific conditions, yielded satisfactory derivatives that included structures related to Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride. The structural confirmation of these derivatives was achieved through X-ray diffraction analysis, providing insights into their potential applications in scientific research (Bacchi et al., 2005).

Enantioselective Biocatalysis

A study explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, a compound structurally similar to Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride. The research demonstrated that hydrolysis in water/benzene in the presence of 2-propanol-treated Candida rugosa lipase resulted in high enantiomeric excess and excellent yield. This study highlights the potential of enzyme-mediated reactions in producing enantiomerically pure compounds for various scientific applications (Cipiciani et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUJAPNRUFYUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CCNCC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)

![N-(diphenylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2957889.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)